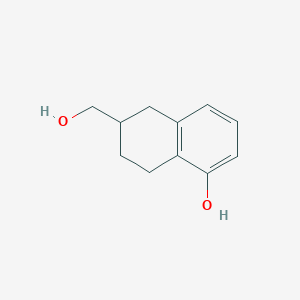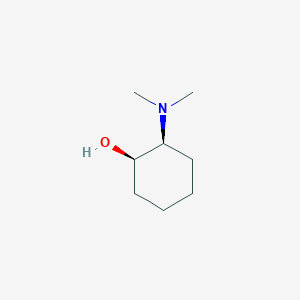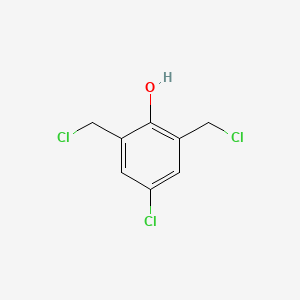
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic synthesis and materials science. This particular compound features a bromomethyl group and a tert-butyl group, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate typically involves the bromination of a methyl-substituted thiophene derivative. One common method is the bromination of methyl 5-(tert-butyl)thiophene-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the ester group.
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and organic electronic materials due to its aromatic properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.
Biological Studies: Used in studies involving thiophene derivatives and their interactions with biological systems.
Mécanisme D'action
The mechanism of action of Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate depends on the specific reactions it undergoes. For nucleophilic substitution, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the sulfur atom in the thiophene ring can be targeted, leading to the formation of sulfoxides or sulfones. The ester group can be reduced to an alcohol through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(bromomethyl)thiophene-2-carboxylate: Lacks the tert-butyl group, which can affect its reactivity and applications.
Methyl 5-(tert-butyl)thiophene-2-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)-5-(tert-butyl)thiophene-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate is unique due to the presence of both the bromomethyl and tert-butyl groups. The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance and influences the compound’s stability and solubility.
Propriétés
Numéro CAS |
1361386-46-0 |
|---|---|
Formule moléculaire |
C11H15BrO2S |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate |
InChI |
InChI=1S/C11H15BrO2S/c1-11(2,3)8-5-7(6-12)9(15-8)10(13)14-4/h5H,6H2,1-4H3 |
Clé InChI |
KDLLDSDZHKCIKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(S1)C(=O)OC)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Bromomethyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B8648157.png)
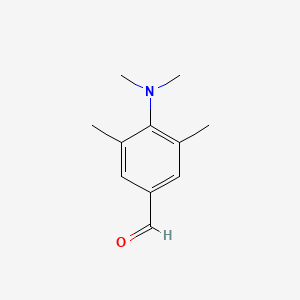
![Ethanone, 1-(4-fluorophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B8648166.png)
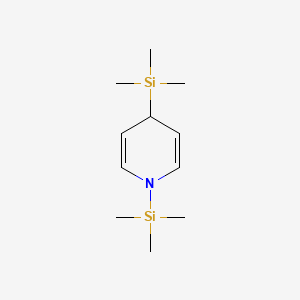
![2-butyl-1H-thieno[3,4-d]imidazole](/img/structure/B8648199.png)
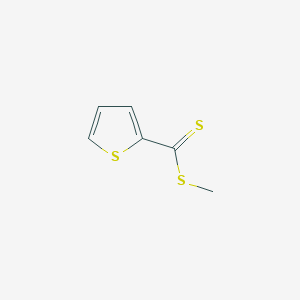
![(2R)-1-[(3S,4R)-4-Hydroxypyrrolidin-3-yl]propane-1,2,3-triol](/img/structure/B8648218.png)
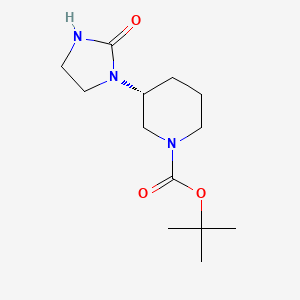
![ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8648233.png)
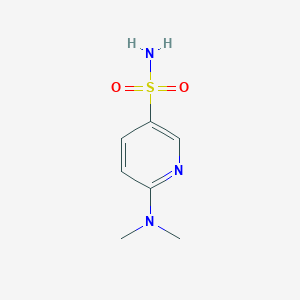
![4-(2-(6-Bromopyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8648260.png)
